2-(5,7-Dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-(5,7-Dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide features a bicyclic thiazolo[4,5-d]pyrimidin core modified with a propyl group at position 6, a pyrrolidin-1-yl substituent at position 2, and a 4-methoxyphenyl acetamide side chain. Its crystallographic characterization likely employs tools like the SHELX software suite, which is widely used for small-molecule refinement and structural determination .
Properties
Molecular Formula |
C21H25N5O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O4S/c1-3-10-25-19(28)17-18(23-20(31-17)24-11-4-5-12-24)26(21(25)29)13-16(27)22-14-6-8-15(30-2)9-7-14/h6-9H,3-5,10-13H2,1-2H3,(H,22,27) |
InChI Key |
RAHADUDETHYVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog Analysis
The provided evidence includes three peptide-like compounds (m, n, o) from Pharmacopeial Forum (2017) with distinct stereochemical configurations and substituents (e.g., 2,6-dimethylphenoxy, tetrahydropyrimidin-1-yl) . While these analogs share amide functionalities, their hexan backbone and protease inhibitor-like motifs contrast sharply with the target compound’s fused thiazolo-pyrimidin core. Key differences include:
Hypothetical Analogs within the Thiazolo-Pyrimidin Class
Though direct pharmacological data for the target compound is absent in the evidence, structural variations among thiazolo-pyrimidin derivatives can be inferred to influence properties:
| Analog | Substituent Modifications | Hypothesized Impact |
|---|---|---|
| Analog 1 | Ethyl (instead of propyl), piperidin | Increased solubility due to reduced hydrophobicity |
| Analog 2 | 3-Methoxyphenyl (instead of 4-methoxy) | Altered binding affinity via steric/electronic effects |
| Analog 3 | Morpholin (instead of pyrrolidin) | Enhanced metabolic stability |
Research Findings and Implications
- Crystallographic Insights : Tools like SHELX enable precise determination of the target compound’s 3D conformation, critical for understanding its interaction with biological targets .
- Steric and Electronic Effects: The 4-methoxyphenyl group in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., 2,6-dimethylphenoxy in Compound m) .
- Stereochemical Influence : Unlike Compounds m, n, and o, which rely on chiral centers for activity, the target compound’s planar core suggests a distinct mechanism of action .
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